![molecular formula C13H17Cl2N3O3 B14005385 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6945-08-0](/img/structure/B14005385.png)
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of bis(2-chloroethyl)amine with a nitrophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA replication.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and may contribute to its specific applications in research and medicine .
Propiedades
Número CAS |
6945-08-0 |
|---|---|
Fórmula molecular |
C13H17Cl2N3O3 |
Peso molecular |
334.20 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H17Cl2N3O3/c1-10(17(7-5-14)8-6-15)13(19)16-11-3-2-4-12(9-11)18(20)21/h2-4,9-10H,5-8H2,1H3,(H,16,19) |
Clave InChI |
IUPNEKOFMAUEPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



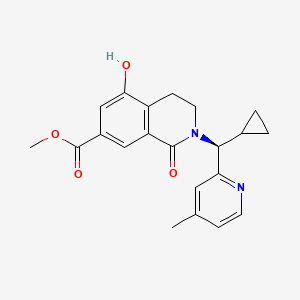

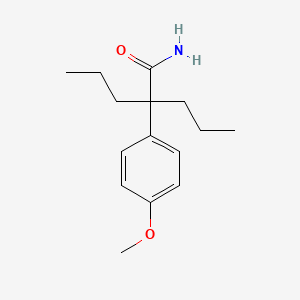

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
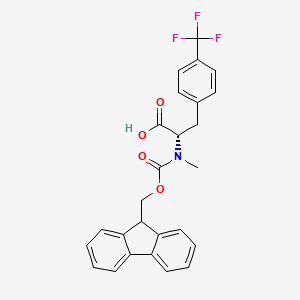


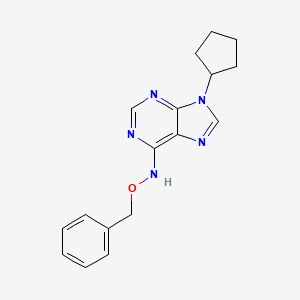

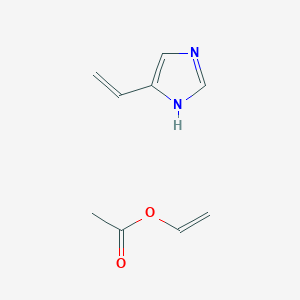
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)

